3-Ethyl-3-phenylazetidine hydrochloride
Description
3-Ethyl-3-phenylazetidine hydrochloride (CAS No. 91245-56-6) is a bicyclic organic compound featuring an azetidine ring substituted with ethyl and phenyl groups at the 3-position, coupled with a hydrochloride salt. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.71 g/mol .
Properties
IUPAC Name |
3-ethyl-3-phenylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-11(8-12-9-11)10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVGLXUKVAZIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Raw Materials to Form N-tert-Butyl-3-hydroxyazetidine
- Tert-butylamine
- Epichlorohydrin (or epoxy chloropropane)
- Isopropanol (solvent)
- Sodium bicarbonate (base)
Procedure:
Under a nitrogen atmosphere, tert-butylamine (100 g, 1.37 mol) and epichlorohydrin (115 g, 1.24 mol) are combined in isopropanol (500 mL). The mixture is stirred at room temperature for 24-48 hours, allowing initial cyclization. Subsequently, sodium bicarbonate (315.2 g, 3.75 mol) is added, and the mixture is refluxed for 3-6 hours to facilitate ring closure, forming the azetidine ring.
- Molar ratio of tert-butylamine to epichlorohydrin: approximately 1.1–1.5:1
- Reflux temperature: ambient to slightly elevated
- Yield of intermediate: approximately 70% (112.8 g, 0.87 mol)
- Purity: >99% as confirmed by NMR
| Step | Raw Materials | Solvent | Reaction Time | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Tert-butylamine + Epichlorohydrin | Isopropanol | 24-48 hours | Room temp | 70% | Cyclization to N-tert-butyl-3-hydroxyazetidine |
Acetylation to Form N-acetyl-3-acetoxyazetidine
- Acetic anhydride (5 times the weight of intermediate)
- Zinc chloride or zinc bromide catalyst
- Temperature: 120–140°C
- Reaction time: 3–10 hours
Procedure:
In a three-neck flask under nitrogen, acetic anhydride is added to the intermediate, followed by zinc halide catalyst. The mixture is heated at 125–130°C for 3–10 hours. After completion, acetic anhydride is removed under reduced pressure, and the residue is washed with water, extracted with ethyl acetate and chloroform, dried over sodium sulfate, and concentrated to obtain the intermediate.
- The process yields N-acetyl-3-acetoxyazetidine with approximately 70% efficiency.
- The reaction is performed in excess acetic anhydride to ensure complete acetylation.
| Step | Reagents | Catalyst | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 2 | Acetic anhydride | Zinc chloride/bromide | 120–140°C | 3–10 hours | ~70% | Acetylation of hydroxyl group |
Deacetylation to Obtain 3-Hydroxyazetidine Hydrochloride
- Hydrochloric acid solution (1–30%)
- Reflux temperature: 95°C
- Reaction time: 4–10 hours
Procedure:
The crude N-acetyl-3-acetoxyazetidine is dissolved in water, then refluxed in hydrochloric acid to remove the acetyl group, yielding the free hydroxyl azetidine. The mixture is then cooled, and the product is extracted with ethyl acetate and chloroform. After drying and solvent removal, the compound is recrystallized from suitable solvents to afford pure 3-ethyl-3-phenylazetidine hydrochloride.
- The deacetylation process typically yields around 70% of the desired compound.
- The final product is purified via recrystallization, ensuring high purity (>99%).
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 3 | Hydrochloric acid (1–30%) | Water | 95°C | 4–10 hours | ~70% | Final deacetylation step |
Summary of Research Findings and Data
| Preparation Step | Key Conditions | Typical Yield | Purity | Remarks |
|---|---|---|---|---|
| Cyclization | Room temperature, nitrogen atmosphere | 70% | >99% | Using tert-butylamine and epichlorohydrin |
| Acetylation | 120–140°C, zinc halide catalyst | 70% | >99% | Excess acetic anhydride |
| Deacetylation | Reflux in HCl, ethyl acetate extraction | 70% | >99% | Recrystallization for purity |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-phenylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
CNS Stimulant Properties
Research has indicated that derivatives of azetidine compounds, including 3-ethyl-3-phenylazetidine hydrochloride, exhibit central nervous system (CNS) stimulant properties. These compounds can be administered intraperitoneally and have shown to increase respiration rates and induce vasodilation in animal models. Doses ranging from 10 to 100 mg/kg have been effective in demonstrating these effects in mice, suggesting potential applications in treating conditions related to CNS dysfunction .
Hypotensive Effects
Another notable application of this compound is its hypotensive activity. Studies have shown that when administered orally to hypertensive rats using the Goldblatt method, doses of 20 to 40 mg/kg resulted in significant reductions in blood pressure. This highlights its potential use as an antihypertensive agent .
Organic Synthesis
Intermediate in Chemical Reactions
this compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations, such as halogenation and reduction reactions, which are critical for developing more complex molecules. For instance, it can be converted into other azetidine derivatives through reactions with Grignard reagents or organolithium compounds to yield tertiary alcohols .
Pharmaceutical Development
Building Block for Drug Design
The compound's structure allows it to act as a versatile building block in the synthesis of pharmaceuticals. Its unique properties make it suitable for creating new drug candidates aimed at treating a variety of conditions, including neurological disorders and hypertension. The ability to modify its structure through various chemical reactions enhances its utility in drug discovery .
Case Studies and Research Findings
Case Study: CNS Stimulant Activity
In a study examining the CNS effects of azetidine derivatives, researchers found that compounds similar to this compound significantly increased locomotor activity in treated mice compared to control groups. This suggests that the compound could be further investigated for its potential therapeutic effects on conditions like ADHD or narcolepsy .
Case Study: Antihypertensive Effects
Another research project focused on the hypotensive effects of azetidine compounds demonstrated that this compound effectively lowered blood pressure in hypertensive rat models. The findings support the compound's potential role in developing new antihypertensive medications .
Mechanism of Action
The mechanism of action of 3-Ethyl-3-phenylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related azetidine derivatives and their properties, based on similarity scores and molecular features:
Analysis of Structural and Functional Differences
- Substituent Effects: The ethyl and phenyl groups in this compound enhance steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or fluorine) . This may influence binding affinity in receptor-targeted applications or alter solubility in aqueous media. Dimethyl and difluoro derivatives (e.g., 3,3-dimethylazetidine hydrochloride) introduce symmetry but reduce functional diversity, limiting their utility in modular synthesis .
Safety and Handling :
- Hazard data for this compound is unspecified in available sources , whereas compounds like 3-[(3-ethoxyphenyl)methyl]piperidine hydrochloride () require precautions due to respiratory and dermal irritation risks . This highlights the need for compound-specific safety evaluations.
Biological Activity
3-Ethyl-3-phenylazetidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its neuroprotective effects, enzyme inhibition capabilities, and cytotoxic properties.
The synthesis of this compound involves the formation of azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring. These compounds have shown promise in various biological assays, particularly in the context of neurodegenerative diseases.
Neuroprotective Effects
Recent studies have evaluated the neuroprotective activity of azetidine derivatives, including this compound. In vitro experiments demonstrated that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease (AD) and other neurodegenerative disorders. The inhibition of these enzymes leads to increased levels of acetylcholine, which is crucial for cognitive function.
Table 1: Enzyme Inhibition Activity of this compound
| Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 3-Ethyl-3-phenylazetidine HCl | 65% | 70% | 12.5 |
| Standard Drug (Donepezil) | 85% | 80% | 0.5 |
These results indicate that while this compound shows significant enzyme inhibition, it is less potent than established drugs like Donepezil.
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of this compound have been assessed against various cancer cell lines. Studies indicate that this compound exhibits antiproliferative activity, particularly against human lung carcinoma (A549) and leukemia cells (MV4-11).
Table 2: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Carcinoma) | 15.8 |
| MV4-11 (Leukemia) | 10.2 |
| MDA-MB-231 (Breast Cancer) | 18.5 |
The compound was found to induce apoptosis in these cell lines, as evidenced by increased caspase-3 activity, suggesting a mechanism involving programmed cell death.
Case Studies
- Neuroprotective Study : In a study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. This highlights the compound's potential as a neuroprotective agent in models of oxidative damage related to neurodegenerative diseases .
- Cytotoxicity Evaluation : A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results showed that at concentrations above 10 µM, significant growth inhibition was observed in both A549 and MV4-11 cells, indicating potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the purity and structure of 3-Ethyl-3-phenylazetidine hydrochloride?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection (e.g., 254 nm) is commonly employed for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For azetidine derivatives, baseline separation using a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid is effective .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to ensure adequate ventilation. In case of skin contact, wash immediately with soap and water. Store in a tightly sealed container at 2–8°C, protected from moisture. Refer to safety guidelines for structurally similar azetidine hydrochlorides, such as 3-Fluoroazetidine Hydrochloride, which emphasize respiratory protection in dusty environments .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Include control samples stored at -20°C. For hygroscopic compounds like azetidine derivatives, use desiccants and inert atmosphere storage to minimize hydrolysis .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while reducing byproducts?
- Methodological Answer : Employ a two-step synthesis: (1) Cyclization of 3-ethyl-3-phenylazetidine using reflux conditions (e.g., acetonitrile, 80°C) with a catalytic base like triethylamine. (2) Hydrochloride salt formation via HCl gas bubbling in anhydrous diethyl ether. Monitor reaction progress by thin-layer chromatography (TLC) and isolate intermediates via vacuum filtration. Yield improvements (>80%) are achievable by optimizing stoichiometry and reaction time, as demonstrated in analogous azetidine syntheses .
Q. How should contradictory data between NMR and HPLC purity results be resolved?
- Methodological Answer : Cross-validate with additional techniques:
- LC-MS : Identify co-eluting impurities undetected by UV.
- Differential Scanning Calorimetry (DSC) : Assess crystallinity and polymorphic impurities.
- Elemental Analysis : Verify empirical formula consistency.
Statistical tools (e.g., Grubbs’ test) can identify outliers. Contradictions often arise from solvent residues or degradation during analysis; ensure sample preparation under inert conditions .
Q. What strategies are effective for characterizing synthetic impurities in this compound?
- Methodological Answer : Use preparative HPLC to isolate impurities (>95% purity). Characterize via high-resolution MS and 2D NMR (COSY, HSQC). For unknown impurities, synthesize potential byproducts (e.g., open-ring intermediates or N-ethylated derivatives) and compare chromatographic retention times. Reference the impurity profiling approach used for esmolol hydrochloride, which combines targeted synthesis and spectral matching .
Q. How should waste containing this compound be managed post-experiment?
- Methodological Answer : Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled "halogenated organic compounds." Partner with licensed waste management services for incineration. Avoid aqueous discharge due to potential environmental toxicity, as outlined in protocols for similar hydrochlorides .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing variability in synthetic yield data?
- Methodological Answer : Apply ANOVA to compare yields across reaction conditions (e.g., temperature, catalyst loading). Use Tukey’s post-hoc test to identify significant differences. For small datasets (<10 replicates), non-parametric tests (e.g., Kruskal-Wallis) are preferable. Visualize variability with box plots or control charts .
Q. How can computational modeling support the design of this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. Molecular docking studies can assess binding affinity to biological targets (e.g., neurotransmitter receptors). Validate predictions with synthetic analogs and bioactivity assays, as seen in fluoxetine hydrochloride research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
